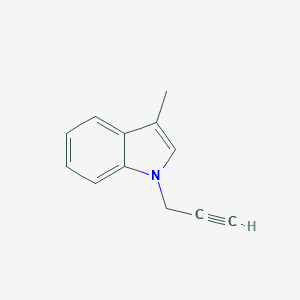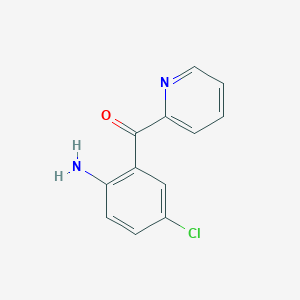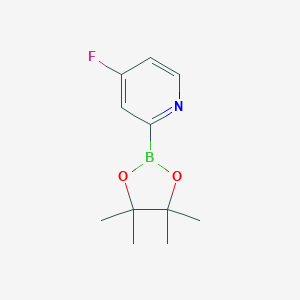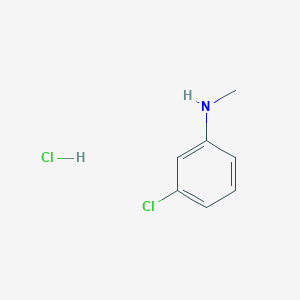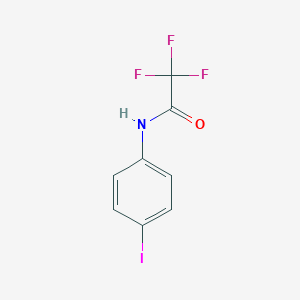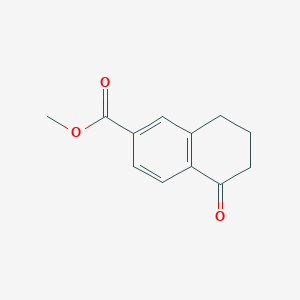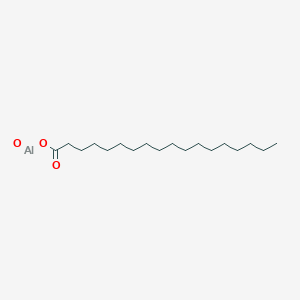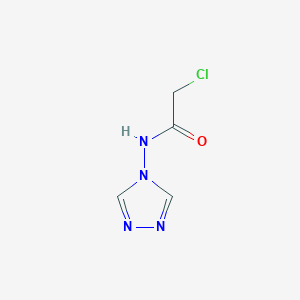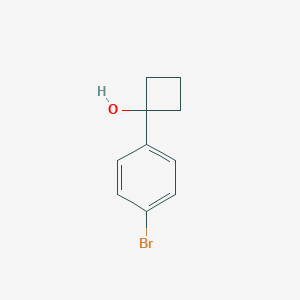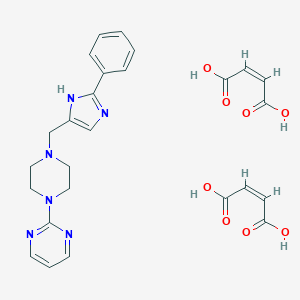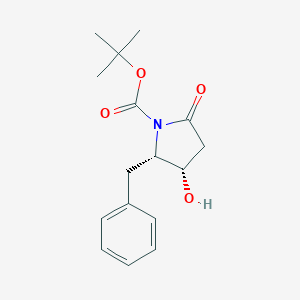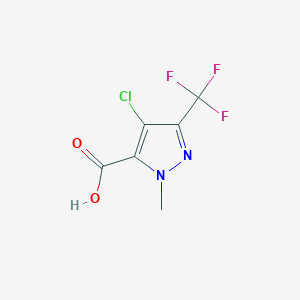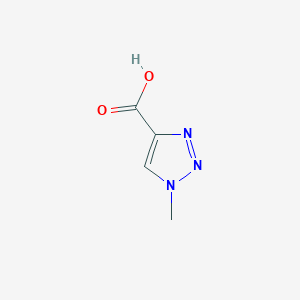![molecular formula C16H30N4O5 B168897 2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid CAS No. 104845-51-4](/img/structure/B168897.png)
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid, also known as N-Acetyl-L-methionyl-L-leucyl-L-isoleucyl-L-phenylalanine (NAc-Met-Leu-Ile-Phe-NH2), is a peptide with potential therapeutic applications in the field of cancer research. This peptide has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The anti-cancer activity of NAc-Met-Leu-Ile-Phe-NH2 is thought to be mediated through its interaction with the GRP78 protein, which is overexpressed in cancer cells. This interaction leads to the downregulation of several signaling pathways involved in cancer cell survival and proliferation, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
NAc-Met-Leu-Ile-Phe-NH2 has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent. In addition to its anti-cancer properties, this peptide has also been found to exhibit anti-inflammatory and antioxidant effects, suggesting its potential for use in other disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NAc-Met-Leu-Ile-Phe-NH2 in lab experiments is its specificity for cancer cells, which minimizes the risk of off-target effects. However, one limitation of using this peptide is its relatively short half-life, which may require frequent dosing in vivo.
Orientations Futures
Future research on NAc-Met-Leu-Ile-Phe-NH2 could focus on the development of more stable analogs with longer half-lives, as well as the optimization of dosing regimens for maximum efficacy. In addition, further investigation into the mechanisms underlying the anti-cancer and other biological effects of this peptide could lead to the development of new therapeutic strategies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of NAc-Met-Leu-Ile-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to yield the final product.
Applications De Recherche Scientifique
NAc-Met-Leu-Ile-Phe-NH2 has been extensively studied for its anti-cancer properties. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancers. In addition, this peptide has been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
Propriétés
Numéro CAS |
104845-51-4 |
|---|---|
Nom du produit |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
Formule moléculaire |
C16H30N4O5 |
Poids moléculaire |
358.43 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N4O5/c1-9(2)5-11(15(24)18-8-14(22)23)20-16(25)12(6-10(3)4)19-13(21)7-17/h9-12H,5-8,17H2,1-4H3,(H,18,24)(H,19,21)(H,20,25)(H,22,23)/t11-,12-/m0/s1 |
Clé InChI |
KOKYCSGKPFXHAU-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)[O-])NC(=O)C[NH3+] |
Séquence |
GLLG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



